molecular formula C21H13BrN4O3 B15015097 (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B15015097
M. Wt: 449.3 g/mol
InChI Key: JSNUXNVLJVRRKB-UKTHLTGXSA-N
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Description

The compound (2E)-3-[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic molecule that features a combination of aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination and nitration: The furan ring is then brominated and nitrated to introduce the bromo and nitro groups.

    Formation of the benzodiazole ring: This involves the cyclization of appropriate precursors, often under high-temperature conditions.

    Coupling reactions: The final step involves coupling the furan and benzodiazole rings through a propenenitrile linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its aromatic and heteroaromatic rings can interact with various biological targets, making it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its aromatic and heteroaromatic rings can contribute to the stability and functionality of these materials, making it a valuable component in the development of advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound’s aromatic and heteroaromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its combination of aromatic and heteroaromatic rings, which allows for a wide range of chemical reactions and interactions with biological targets

Properties

Molecular Formula

C21H13BrN4O3

Molecular Weight

449.3 g/mol

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H13BrN4O3/c1-12-2-6-18-19(8-12)25-21(24-18)13(11-23)9-15-4-7-20(29-15)16-5-3-14(26(27)28)10-17(16)22/h2-10H,1H3,(H,24,25)/b13-9+

InChI Key

JSNUXNVLJVRRKB-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C#N

Origin of Product

United States

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